3',4'-Dimethyl-biphenyl-4-carboxylic acid
Overview
Description
The compound of interest, 3',4'-Dimethyl-biphenyl-4-carboxylic acid, is a derivative of biphenyl carboxylic acid, which is a class of compounds known for their diverse applications and interesting chemical properties. The biphenyl core structure consists of two benzene rings connected by a single bond, allowing for a degree of rotational freedom between the rings, which can influence the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of biphenyl carboxylic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where biphenyl carboxylic acid hydrazide is treated with different aromatic aldehydes to yield substituted products . Although the exact synthesis of 3',4'-Dimethyl-biphenyl-4-carboxylic acid is not detailed in the provided papers, similar synthetic routes may be applicable, involving functionalization of the biphenyl core and subsequent modifications to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the dihedral angle between the phenyl rings, which can influence the compound's intermolecular interactions and crystal packing. For example, in biphenyl-3-carboxylic acid, the dihedral angle between the phenyl rings is about 31 degrees, which is significant for the hydrogen bonding pattern observed in the crystal . The introduction of methyl groups in the 3',4'-positions would likely influence the dihedral angle and, consequently, the molecular packing and interactions.
Chemical Reactions Analysis
Biphenyl carboxylic acids can participate in various chemical reactions, primarily due to the reactivity of the carboxylic acid group. They can form esters, amides, and other derivatives through condensation reactions . The presence of substituents on the biphenyl rings can further influence the reactivity and selectivity of these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carboxylic acids are closely related to their molecular structure. The presence of carboxylic acid groups contributes to the formation of hydrogen-bonded dimers and trimers, as observed in different biphenyl carboxylic acids . These hydrogen bonds can significantly affect the melting points, solubility, and crystalline properties of the compounds. The introduction of methyl groups can also impact the compound's hydrophobicity and electronic properties, potentially altering its reactivity and interaction with biological targets.
Scientific Research Applications
Chemical Synthesis and Reactions
Protection and Regeneration of Carboxylic Acids : Research has shown the use of specific reagents for the protection of carboxylic acids, including derivatives similar to 3',4'-Dimethyl-biphenyl-4-carboxylic acid. This method involves stable amides under basic conditions that can be converted back to the corresponding carboxylic acids (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Monolayer Assembly and Hydrogen Bonding : Studies have explored the use of tricarboxylic acid monolayers, including compounds related to 3',4'-Dimethyl-biphenyl-4-carboxylic acid, for creating nanoporous networks. These networks are notable for their high packing density and hydrogen bonding patterns, which are significant in material sciences (Dienstmaier et al., 2010).
Material Sciences and Applications
Photoinitiated Polymerization : Research has been conducted on using carboxylic acids, like 3',4'-Dimethyl-biphenyl-4-carboxylic acid, in photoinduced free-radical polymerizations. This process is crucial in developing new materials and coatings (Wrzyszczyński et al., 2000).
Crystal Structure Analysis : Studies have examined the crystal structure of compounds like 3',4'-Dimethyl-biphenyl-4-carboxylic acid, focusing on hydrogen bonding and thermal motion. This research is vital in understanding the properties of crystalline materials (Blackburn, Dobson, & Gerkin, 1996).
Environmental and Analytical Chemistry
- Acid Dissociation Constants : The study of acid dissociation constants of novel polymerizable compounds, including derivatives of 3',4'-Dimethyl-biphenyl-4-carboxylic acid, is essential in environmental chemistry and the development of analytical methods (Zayas, McCluskey, Bowyer, & Holdsworth, 2015).
Pharmaceutical and Medicinal Chemistry
- Biphenyl Ester Derivatives as Tyrosinase Inhibitors : Compounds based on biphenyl structures, similar to 3',4'-Dimethyl-biphenyl-4-carboxylic acid, have been synthesized and studied for their potential as tyrosinase inhibitors. These findings are significant in pharmaceutical research (Kwong et al., 2017).
Safety And Hazards
While specific safety and hazard information for “3’,4’-Dimethyl-biphenyl-4-carboxylic acid” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
4-(3,4-dimethylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-4-14(9-11(10)2)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGYCDJAIZGZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374384 | |
Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethyl-biphenyl-4-carboxylic acid | |
CAS RN |
122294-09-1 | |
Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122294-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.